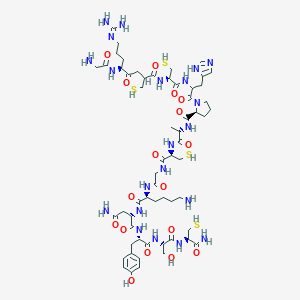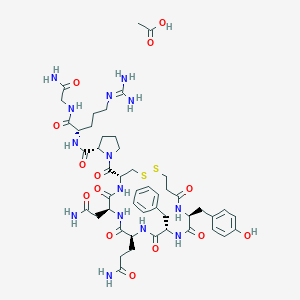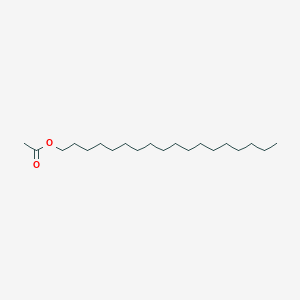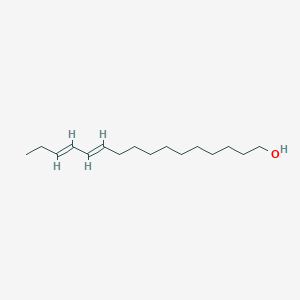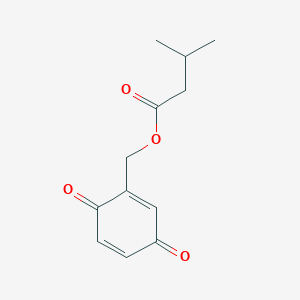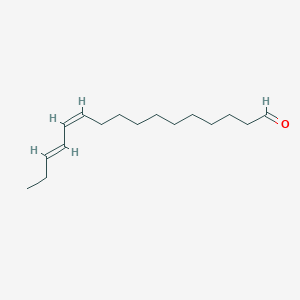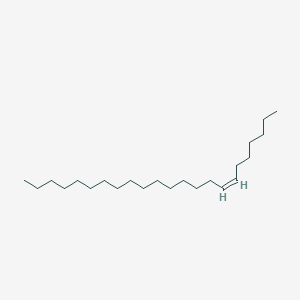
7Z-Tricosen
Übersicht
Beschreibung
(7Z)-tricosene is a tricosene in which the double bond at position 7 has cis-configuration. It has a role as a pheromone and an animal metabolite.
Wissenschaftliche Forschungsanwendungen
Anwendung in der Schädlingsbekämpfung und -überwachung
“7Z-Tricosen” wurde als wirksam befunden, um den Pheromonfallenfang der Himbeerknospenmotte, Heterocrossa rubophaga, zu verbessern . Diese Motte ist ein Schädling für kommerzielle Rubus-Beerenernten und wilde Rubus-Arten .
Pheromon-Identifizierung: Das Pheromon der Himbeerknospenmotte wurde zunächst als eine einzige Komponente identifiziert, (7Z)-Nonadecen-11-on . Weitere Untersuchungen dieses Carposinid-Pheromons, einschließlich flüchtiger Sammlung, Drüsenextraktion, Massenspektrometrie, mikrochemischer Analyse, Elektrophysiologie und Feldtests, führten zur Identifizierung des Alkens (7Z)-Tricosen aus weiblichen Drüsenextrakten .
Feldtests: Feldtests mit (7Z)-Tricosen zeigten, dass es allein unattraktiv war, aber in Kombination mit (7Z)-Nonadecen-11-on den Fang von männlichen Motten in der Falle für alle getesteten Dosen im Vergleich zu (7Z)-Nonadecen-11-on allein mehr als verdoppelte .
Verbessertes Überwachungswerkzeug: Eine Mischung aus 300 µg (7Z)-Nonadecen-11-on und 300 µg (7Z)-Tricosen wird als verbessertes Überwachungswerkzeug für die Himbeerknospenmotte zur Verwendung durch Beerenzüchter empfohlen . Dies ist der zweite Bericht über das Z-Alken als Pheromonkomponente in der Familie Carposinidae unter den drei bisher identifizierten Carposisnid-Pheromonen .
Wirkmechanismus
Target of Action
The primary target of 7Z-Tricosene is the antennae of male moths , specifically the Raspberry Bud Moth, Heterocrossa rubophaga . The compound is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth .
Mode of Action
7Z-Tricosene acts as a pheromone component in the Carposinidae family . It interacts with the antennae of male moths, eliciting a response . It is unattractive alone but in combination with another compound, (7z)-nonadecen-11-one, it more than doubles male moth trap catch for all doses tested compared to that of (7z)-nonadecen-11-one alone .
Result of Action
The action of 7Z-Tricosene results in an increased attraction of male moths when used in combination with (7Z)-nonadecen-11-one . This leads to a more effective monitoring tool for raspberry bud moth for use by berry growers .
Biochemische Analyse
Biochemical Properties
7Z-Tricosene interacts with various biomolecules in the biochemical reactions of insects. It is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth . The nature of these interactions is complex and involves a variety of enzymes and proteins.
Cellular Effects
The effects of 7Z-Tricosene on cellular processes are primarily observed in the context of insect behavior. In Drosophila species, 7Z-Tricosene influences cell function by affecting the behavior of the insects. It prevents or reduces male courtship behavior and increases female sexual receptivity .
Molecular Mechanism
At the molecular level, 7Z-Tricosene exerts its effects through binding interactions with specific receptors in the antennae of male moths . This binding triggers a signal transduction pathway that leads to changes in behavior, such as reduced male courtship behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7Z-Tricosene have been observed over time. Field testing showed that 7Z-Tricosene was unattractive alone but in combination with another compound, it more than doubled male moth trap catch for all doses tested compared to that of the other compound alone .
Dosage Effects in Animal Models
The effects of 7Z-Tricosene vary with different dosages in animal models. For example, in field testing, it was found that a blend of 300 µg of another compound and 300 µg of 7Z-Tricosene more than doubled male moth trap catch for all doses tested .
Metabolic Pathways
It is known that it is produced in the glands of female insects and plays a role in the biochemical reactions related to insect behavior .
Transport and Distribution
7Z-Tricosene is transported and distributed within insect cells and tissues. It is produced in the glands of female insects and then released into the environment, where it can be detected by male insects .
Subcellular Localization
Given that it is produced in the glands of female insects, it is likely that it is localized to these glands before being released into the environment .
Eigenschaften
IUPAC Name |
(Z)-tricos-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCVIRCWSSJOW-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


